BenchChemオンラインストアへようこそ!

3beta-Hydroxy-5alpha-cholestan-15-one

Sterol biosynthesis HMG-CoA reductase Gene expression

3beta-Hydroxy-5alpha-cholestan-15-one (15-ketocholestane) is a synthetic 3β-hydroxysteroid consisting of the saturated 5α-cholestane nucleus bearing a single ketone at C15, belonging to the broader class of 15-oxygenated sterols that act as regulatory oxysterols in cholesterol metabolism. First systematically prepared and characterized by the Schroepfer group through multi-step synthesis from 3β-acetoxy-5α-cholest-8(14)-ene, the compound exists as the natural 14α-epimer (2a) and can be obtained in high yield (96%) via lithium-ammonia reduction of the corresponding Δ8(14)-unsaturated ketone.

Molecular Formula C27H46O2
Molecular Weight 402.7 g/mol
CAS No. 55823-04-6
Cat. No. B3044065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3beta-Hydroxy-5alpha-cholestan-15-one
CAS55823-04-6
Synonyms15-KC steroid
15-ketocholestane
3-beta-hydroxy-5-alpha-cholest-8(14)-en-15-one
3-hydroxy-5alpha-cholest-8(14)-en-15-one
5 alpha-cholest-8(14)-en-3 beta-ol-15-one
ACEBOO
cholest-8(14)-en-3-ol-15-one
cholest-8(14)-en-3-ol-15-one, (3alpha,5alpha)-isome
Molecular FormulaC27H46O2
Molecular Weight402.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CC(=O)C2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
InChIInChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)23-16-24(29)25-21-10-9-19-15-20(28)11-13-26(19,4)22(21)12-14-27(23,25)5/h17-23,25,28H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23-,25-,26+,27-/m1/s1
InChIKeyBHOGPBCKBGSAIM-HBOTYGMJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3beta-Hydroxy-5alpha-cholestan-15-one (15-Ketocholestane, CAS 55823-04-6): A Specialized Saturated 15-Ketosterol for Oxysterol Research and Comparative Sterol Biology


3beta-Hydroxy-5alpha-cholestan-15-one (15-ketocholestane) is a synthetic 3β-hydroxysteroid consisting of the saturated 5α-cholestane nucleus bearing a single ketone at C15, belonging to the broader class of 15-oxygenated sterols that act as regulatory oxysterols in cholesterol metabolism [1]. First systematically prepared and characterized by the Schroepfer group through multi-step synthesis from 3β-acetoxy-5α-cholest-8(14)-ene, the compound exists as the natural 14α-epimer (2a) and can be obtained in high yield (96%) via lithium-ammonia reduction of the corresponding Δ8(14)-unsaturated ketone [2]. Its defining structural feature—the fully saturated sterol ring system bearing only a single C15 oxo functionalization—places it at a unique intersection within the 15-ketosterol pharmacophore family, where oxidation state and double-bond geometry critically determine biological potency, metabolic fate, and detectability.

Why 3beta-Hydroxy-5alpha-cholestan-15-one Cannot Be Replaced by Unsaturated 15-Ketosterol Analogs in Research and Procurement Decisions


Within the 15-ketosterol family, empirical evidence demonstrates that structurally proximal analogs—including the Δ8(14)-unsaturated 15-ketosterol (5α-cholest-8(14)-en-3β-ol-15-one, CAS 50673-97-7), the 14β-epimer, and the 15-ketoergostane derivatives—exhibit substantially divergent biological behaviors that preclude generic substitution. The target compound lacks the α,β-unsaturated ketone system at C8(14)–C15 that confers nanomolar potency on the Δ8(14) analog, leading to markedly lower HMG-CoA reductase suppression in cultured cells [1]. Conversely, 15-ketocholestane uniquely fails to suppress HMG-CoA reductase mRNA levels in Hep G2 hepatoma cells, whereas Δ8(14)-15-ketoergostane derivatives produce pronounced transcriptional down-regulation (II–IV) and induce CYP3A4 mRNA (IV, 320% of control), demonstrating that the saturated 15-ketocholestane engages a mechanistically distinct cellular response [2]. Moreover, the compound is exquisitely prone to C14 epimerization under mild acidic or basic conditions, generating the 14β-epimer in situ and compromising experimental reproducibility unless specifically controlled—a handling liability not shared by all 15-oxygenated sterol analogs [1]. These multiple, non-concordant differentiation axes mean that selecting 15-ketocholestane versus a surrogate directly dictates the biological readout, making informed procurement based on documented comparative evidence essential.

Quantitative Differentiation Evidence for 3beta-Hydroxy-5alpha-cholestan-15-one (15-Ketocholestane) Versus Closest Structural Comparators


Divergent Transcriptional Regulation of HMG-CoA Reductase in Hep G2 Cells: 15-Ketocholestane vs. Δ8(14)-15-Ketoergostane Derivatives

In a direct head-to-head comparative study in Hep G2 human hepatoma cells, the saturated 15-ketocholestane derivative (I, the target compound) did not decrease HMG-CoA reductase mRNA level, whereas three Δ8(14)-15-ketoergostane derivatives (II, III, IV) all produced measurable transcriptional suppression of HMG-CoA reductase. Most strikingly, the (22R,23R)-22,23-oxido-5α-ergost-8(14)-en-15-on-3β-ol derivative (IV) caused a 320% increase in CYP3A4 mRNA relative to untreated control cells—a cytochrome P450 induction effect entirely absent for 15-ketocholestane [1]. This demonstrates that the saturated 15-ketocholestane acts through a fundamentally different gene-regulatory mechanism than its unsaturated ergostane counterparts.

Sterol biosynthesis HMG-CoA reductase Gene expression Oxysterol signaling

C14 Epimerization Lability as a Procurement and Handling Differentiator: 15-Ketocholestane vs. 14β-Epimer and Ring-Stabilized Analogs

The natural 14α-epimer (2a, the target compound) and its 14β-epimer (2b) undergo rapid interconversion under mildly acidic or basic conditions, and even under conditions commonly used for gas chromatographic analysis [1]. This inherent lability means that unless storage and handling conditions are rigorously controlled (neutral pH, avoidance of protic solvents under heating, validated GC conditions), a sample of the target compound may partially convert to the 14β-epimer—altering experimental outcomes because the two epimers likely differ in HMG-CoA reductase suppression efficacy. This epimerization sensitivity is reported to be more pronounced for the saturated 15-ketocholestane ring system than for Δ8(14)-unsaturated analogs, which are conformationally locked by the double bond [1].

Chemical stability Epimerization Sterol handling Experimental reproducibility

Lipophilicity Difference Between Saturated 15-Ketocholestane and the Δ8(14)-Unsaturated Analog: logP Comparison

The saturated 15-ketocholestane (CAS 55823-04-6; C27H46O2; MW 402.65) has a computed logP of 6.64760, whereas the clinically more potent Δ8(14)-unsaturated comparator, 5α-cholest-8(14)-en-3β-ol-15-one (CAS 50673-97-7; C27H44O2; MW 400.64), has a computed logP of 6.71180 . The small but finite difference (ΔlogP = −0.0642) reflects the two additional hydrogen atoms and absence of the conjugated double bond in the target compound, making it marginally less lipophilic.

logP Hydrophobicity Physicochemical property Sterol partitioning

Exclusive Antibody Recognition of 15-Ketocholestane Enables Specific Detection Absent for Closely Related Oxysterols

A phage-display-derived recombinant monoclonal antibody (RAb2E9) was selected against 15-ketocholestane (15-KA) and demonstrated high specificity for this target, showing little or no binding activity for other closely related oxysterols [1]. This antibody was subsequently employed to interrogate the controversial status of 15-ketocholestane as a multiple sclerosis/EAE biomarker, confirming that 15-KA was undetectable in serum of EAE mice by antibody-based detection, a result corroborated by mass spectrometry [1]. No analogous highly specific antibody has been reported for the unsaturated Δ8(14) analog or for the 14β-epimer.

Immunodetection Recombinant antibody Biomarker Lipidomics

Metabolic Stability Advantage of the Fully Saturated 15-Ketocholestane Core for Metabolism-Blocked Analog Design

A dedicated medicinal chemistry program demonstrated that the fully saturated 15-ketocholestane scaffold is metabolically distinct from its Δ8(14)-unsaturated counterpart: the unsaturated analog 3β-hydroxy-5α-cholest-8(14)-en-15-one (I) undergoes rapid metabolic reduction of the activated double bond in vivo, prompting the synthesis of 3β-hydroxy-25,26,26,26,27,27,27-heptafluoro-5α-cholestan-15-one (IV) as a metabolism-blocked surrogate [1][2]. The heptafluoro analog retained full biological activity in lowering HMG-CoA reductase in CHO-K1 cells, lowering ACAT activity in jejunal microsomes, and lowering serum cholesterol in rats—demonstrating that the saturated 15-ketocholestane core, when appropriately derivatized, can circumvent the metabolic liabilities that limit the in vivo utility of the unsaturated lead compound [1]. This establishes the saturated 15-ketocholestane as the preferred core scaffold for designing metabolically stable 15-ketosterol analogs, even though the parent saturated compound itself is less potent than the unsaturated lead.

Metabolic stability Sterol metabolism Side-chain fluorination Analog design

Evidence-Backed Research and Industrial Application Scenarios for 3beta-Hydroxy-5alpha-cholestan-15-one (15-Ketocholestane, CAS 55823-04-6)


Probing the Differential Gene-Regulatory Mechanism of Saturated vs. Unsaturated 15-Ketosterols in Hepatic Cell Models

15-Ketocholestane is uniquely suited as the saturated comparator compound in experiments designed to dissect oxysterol-mediated transcriptional regulation of HMG-CoA reductase and CYP3A4 in liver cells. As demonstrated in Hep G2 hepatoma cells, the target compound fails to suppress HMG-CoA reductase mRNA and does not induce CYP3A4, in contrast to the pronounced transcriptional effects of Δ8(14)-15-ketoergostane derivatives (including 320% CYP3A4 induction by compound IV) [1]. This makes the saturated 15-ketocholestane an indispensable negative control in gene expression studies aimed at mapping the structural determinants of oxysterol regulatory activity in hepatic models.

Immunochemical Detection of 15-Ketocholestane in Biological Matrices Using the RAb2E9 Recombinant Antibody

The availability of the highly specific recombinant antibody RAb2E9, which shows negligible cross-reactivity with closely related oxysterols, enables direct immunodetection of 15-ketocholestane in complex samples—a capability not replicated for the Δ8(14) analog or the 14β-epimer [2]. This application is particularly relevant for multiple sclerosis and autoimmune encephalomyelitis biomarker studies, where 15-ketocholestane has been implicated as a disease-associated lipid. The antibody-based detection workflow, validated against mass spectrometry, provides a procurement-driven rationale for choosing 15-ketocholestane as the analytical standard in immunoassay development.

Rational Scaffold for Designing Metabolically Stable 15-Ketosterol Analogs with In Vivo Hypocholesterolemic Activity

Medicinal chemistry programs targeting sterol biosynthesis should select the saturated 15-ketocholestane core as the starting scaffold when the goal is to engineer analogs resistant to the rapid Δ8(14) reductive metabolism that limits the in vivo utility of the unsaturated lead compound 3β-hydroxy-5α-cholest-8(14)-en-15-one. The heptafluoro side-chain derivative built on this saturated scaffold retained full biological activity—lowering HMG-CoA reductase in CHO-K1 cells, inhibiting ACAT in jejunal microsomes, and reducing serum cholesterol in rats—demonstrating that the saturated core can support potent in vivo pharmacology when combined with appropriate side-chain modifications [3]. The parent 15-ketocholestane thus serves as the reference standard for SAR programs.

Epimerization-Sensitive Sterol Handling: A Reference Standard for Developing Chromatographic and Storage Protocols in Oxysterol Research

Because 15-ketocholestane undergoes facile C14 epimerization under acidic, basic, and standard GC conditions—a property that can confound experimental interpretation if not controlled—it serves as a benchmark compound for developing validated analytical methods (NMR-based purity assessment, neutral-solvent LC conditions) and storage protocols (anhydrous, neutral pH, cold storage) in oxysterol research laboratories [4]. Researchers should verify that commercial suppliers provide NMR-confirmed epimeric purity and avoid lot-to-lot variability caused by epimerization during shipment.

Quote Request

Request a Quote for 3beta-Hydroxy-5alpha-cholestan-15-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.